molecular formula C17H15Cl2F2N3O2 B11828747 tert-Butyl (3,4-dichloro-5,6-difluoro-9H-pyrido[2,3-b]indol-8-yl)(methyl)carbamate

tert-Butyl (3,4-dichloro-5,6-difluoro-9H-pyrido[2,3-b]indol-8-yl)(methyl)carbamate

Cat. No.: B11828747
M. Wt: 402.2 g/mol
InChI Key: XEMKUQIHSKULJK-UHFFFAOYSA-N
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Description

tert-Butyl (3,4-dichloro-5,6-difluoro-9H-pyrido[2,3-b]indol-8-yl)(methyl)carbamate is a complex organic compound that belongs to the class of indole derivatives Indole derivatives are known for their significant biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl (3,4-dichloro-5,6-difluoro-9H-pyrido[2,3-b]indol-8-yl)(methyl)carbamate typically involves multiple steps, starting from readily available starting materials. The process often includes the formation of the indole core, followed by the introduction of the dichloro and difluoro substituents. The final step involves the attachment of the tert-butyl and methylcarbamate groups. Common reagents used in these reactions include N,N-dimethylformamide (DMF), thionyl chloride, and tert-butyl isocyanate .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors and advanced purification techniques to ensure the high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl (3,4-dichloro-5,6-difluoro-9H-pyrido[2,3-b]indol-8-yl)(methyl)carbamate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce amines .

Scientific Research Applications

tert-Butyl (3,4-dichloro-5,6-difluoro-9H-pyrido[2,3-b]indol-8-yl)(methyl)carbamate has several scientific research applications:

Mechanism of Action

The mechanism of action of tert-Butyl (3,4-dichloro-5,6-difluoro-9H-pyrido[2,3-b]indol-8-yl)(methyl)carbamate involves its interaction with specific molecular targets. It may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The exact pathways involved can vary depending on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets tert-Butyl (3,4-dichloro-5,6-difluoro-9H-pyrido[2,3-b]indol-8-yl)(methyl)carbamate apart from similar compounds is its unique combination of substituents, which confer specific chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications .

Properties

Molecular Formula

C17H15Cl2F2N3O2

Molecular Weight

402.2 g/mol

IUPAC Name

tert-butyl N-(3,4-dichloro-5,6-difluoro-9H-pyrido[2,3-b]indol-8-yl)-N-methylcarbamate

InChI

InChI=1S/C17H15Cl2F2N3O2/c1-17(2,3)26-16(25)24(4)9-5-8(20)13(21)11-10-12(19)7(18)6-22-15(10)23-14(9)11/h5-6H,1-4H3,(H,22,23)

InChI Key

XEMKUQIHSKULJK-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N(C)C1=CC(=C(C2=C1NC3=NC=C(C(=C23)Cl)Cl)F)F

Origin of Product

United States

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